molecular formula C27H26N2O5S B12116298 ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate

ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12116298
M. Wt: 490.6 g/mol
InChI Key: RZKZXRMBTJMSGJ-IKVHAALSSA-N
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Description

Ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a thiazolidine ring fused to a pyrimidine ring

Preparation Methods

The synthesis of ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thiourea derivative with an α-halo ester under basic conditions.

    Cyclization to form the pyrimidine ring: The intermediate product from the first step is then reacted with a β-dicarbonyl compound to form the fused pyrimidine ring.

    Introduction of the phenylprop-2-enylidene group: This step involves the condensation of the intermediate with cinnamaldehyde or a similar compound under acidic or basic conditions.

    Final modifications: The final product is obtained by esterification and purification steps.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups using reagents like sodium methoxide or other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-((2E)-3-phenylprop-2-enylidene)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-4,5-dihydro-1,3-thiazolidino[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:

    Thiazolidinones: These compounds share the thiazolidine ring and are known for their diverse biological activities.

    Pyrimidinones: Compounds with a pyrimidine ring fused to other heterocycles, which are also studied for their pharmacological properties.

    Cinnamaldehyde derivatives: These compounds contain the phenylprop-2-enylidene group and are known for their antimicrobial and anti-inflammatory activities.

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H26N2O5S

Molecular Weight

490.6 g/mol

IUPAC Name

ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H26N2O5S/c1-5-34-26(31)23-17(2)28-27-29(24(23)19-14-15-20(32-3)21(16-19)33-4)25(30)22(35-27)13-9-12-18-10-7-6-8-11-18/h6-16,24H,5H2,1-4H3/b12-9+,22-13-

InChI Key

RZKZXRMBTJMSGJ-IKVHAALSSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C=C/C4=CC=CC=C4)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC=CC4=CC=CC=C4)S2)C

Origin of Product

United States

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